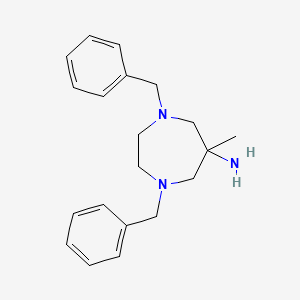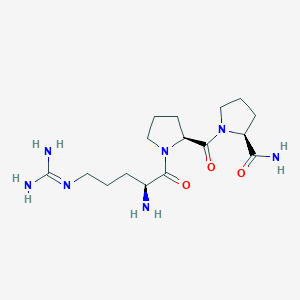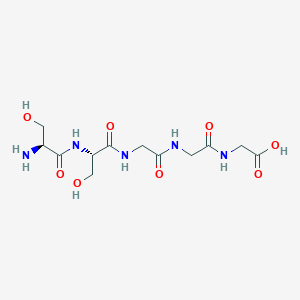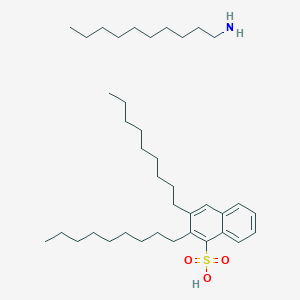![molecular formula C6H6N2O2 B14251963 3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine CAS No. 252962-94-0](/img/structure/B14251963.png)
3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine is a heterocyclic compound with the molecular formula C6H6N2O2. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction is characterized by the formation of the oxadiazole ring through a series of condensation and cyclization steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 3H-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring .
科学的研究の応用
3H-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, making it useful in the study of enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticancer and antimicrobial activities.
作用機序
The mechanism of action of 3H-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired therapeutic effects .
類似化合物との比較
1,2,4-Oxadiazole: A simpler oxadiazole compound with similar biological activities.
1,3,4-Oxadiazole: Another oxadiazole derivative with distinct chemical properties and applications.
1,2,5-Oxadiazole: Known for its unique reactivity and use in different chemical reactions.
Uniqueness: 3H-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, setting it apart from other oxadiazole derivatives.
特性
CAS番号 |
252962-94-0 |
|---|---|
分子式 |
C6H6N2O2 |
分子量 |
138.12 g/mol |
IUPAC名 |
3H-[1,2,4]oxadiazolo[4,3-d][1,4]oxazepine |
InChI |
InChI=1S/C6H6N2O2/c1-3-9-4-2-8-5-10-7-6(1)8/h1-4H,5H2 |
InChIキー |
JYYFUPKKLJPENL-UHFFFAOYSA-N |
正規SMILES |
C1N2C=COC=CC2=NO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B14251885.png)


![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)


![7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14251910.png)

![N-[4-(Benzeneseleninyl)cyclohexyl]benzamide](/img/structure/B14251916.png)
![N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine](/img/structure/B14251924.png)
![(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B14251934.png)

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)

